molecular formula C21H17F3N4O4 B2497776 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide CAS No. 866144-57-2

2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide

Cat. No. B2497776
CAS RN: 866144-57-2
M. Wt: 446.386
InChI Key: QVHWACOHMNRQHW-DHRITJCHSA-N
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Description

The compound appears to contain a nitrophenyl group, a trifluoromethoxyphenyl group, and a pyrrole group . Nitrophenyl groups are aromatic rings with a nitro group (-NO2) attached, and they are often used in the synthesis of dyes and drugs . Trifluoromethoxyphenyl groups contain a trifluoromethoxy group (-OCF3) attached to a phenyl group, and they are used in various chemical reactions . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The nitrophenyl and trifluoromethoxyphenyl groups would contribute to the aromaticity of the compound, while the pyrrole group would introduce a heterocyclic ring .


Chemical Reactions Analysis

The nitrophenyl group in the compound can undergo reduction reactions to form aminophenol . The trifluoromethoxy group might participate in various organic reactions .

Scientific Research Applications

Synthesis and Pharmacological Activity :The compound 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide and its derivatives have been synthesized and investigated for various pharmacological activities. One study elaborates on the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Compounds in this category, especially those with specific substitutions on the aryl ring, exhibited significant antidepressant activity. Additionally, certain compounds demonstrated nootropic activity in the elevated plus maze test and passive avoidance test in mice, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Antibacterial Activity :In another study, a series of 1,4-disubstituted pyrrolidinone derivatives with various moieties, including the hydrazone type, were prepared and their structures confirmed using spectroscopic methods. Importantly, these derivatives were tested for antibacterial activity, revealing that specific hydrazide derivatives exhibited the highest antibacterial activity, pointing to the compound's potential in antimicrobial applications (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).

Cytotoxicity and Cancer Cell Growth Inhibition :A related compound's cytotoxicity was tested against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma. The study identified specific hydrazone derivatives as highly active in inhibiting cancer cell migration and growth in 3D cell cultures. This highlights the potential therapeutic applications of such compounds in treating cancer and as antimetastatic agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Anti-Oxidant Potential :The green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was reported, where compounds were synthesized and then evaluated for their anti-oxidant potential. The findings suggest the significance of these compounds, particularly those with specific substituents, for pharmaceutical applications due to their notable antioxidant properties (Zaheer, Zia-ur-Rehman, Jamil, Arshad, Siddiqui, & Asiri, 2015).

Future Directions

The future directions for research on this compound would depend on its intended use. Compounds with similar functional groups are often used in the synthesis of dyes and drugs, so potential future directions could include exploring new synthetic routes or applications .

properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4/c1-14(15-4-6-17(7-5-15)28(30)31)20(29)26-25-13-18-3-2-12-27(18)16-8-10-19(11-9-16)32-21(22,23)24/h2-14H,1H3,(H,26,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHWACOHMNRQHW-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide

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